molecular formula C19H23N3O B2721252 4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone CAS No. 333350-91-7

4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone

Cat. No.: B2721252
CAS No.: 333350-91-7
M. Wt: 309.413
InChI Key: PKTSHMZNBNVUJB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone is a piperazine-derived ketone featuring a dimethylamino-substituted phenyl group and a phenylpiperazinyl moiety. The dimethylamino group enhances electron-donating capacity, which may influence reactivity and intermolecular interactions in related compounds.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-20(2)17-10-8-16(9-11-17)19(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTSHMZNBNVUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Principle : Acylation of 4-(dimethylamino)benzene with phenylpiperazine-derived acyl chlorides.

Procedure :

  • Synthesis of 4-Phenylpiperazinylacetyl Chloride :
    • React phenylpiperazine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.
    • Yield: ~85% after purification.
  • Friedel-Crafts Reaction :
    • Combine 4-(dimethylamino)benzene with 4-phenylpiperazinylacetyl chloride in the presence of AlCl₃ (1.2 eq) in DCM.
    • Stir at 25°C for 12 hours.
    • Quench with ice-water, extract with DCM, and purify via column chromatography.

      Yield : 62–68%.

Advantages : Scalable for industrial production.
Limitations : Requires strict anhydrous conditions; AlCl₃ generates acidic waste.

Nucleophilic Aromatic Substitution (SNAr)

Principle : Displacement of a nitro group by phenylpiperazine.

Steps :

  • Synthesis of 4-Nitrobenzophenone Intermediate :
    • Nitrate benzophenone using HNO₃/H₂SO₄ at 0°C.

      Yield : 89%.
  • Reduction and Substitution :
    • Reduce nitro group to amine using Fe/AcOH.
    • React with phenylpiperazine in DMF at 120°C for 24 hours.

      Yield : 55–60%.

Key Data :

Step Conditions Yield (%)
Nitration HNO₃/H₂SO₄, 0°C 89
Reduction Fe/AcOH, 25°C 92
SNAr with Piperazine DMF, 120°C, 24h 58

Advantages : Avoids metal catalysts.
Limitations : Multi-step; moderate overall yield.

Transition Metal-Catalyzed Coupling

Principle : Suzuki-Miyaura coupling of boronic acids with aryl halides.

Procedure :

  • Synthesis of 4-(Dimethylamino)phenylboronic Acid :
    • Treat 4-bromo-N,N-dimethylaniline with bis(pinacolato)diboron and Pd(dppf)Cl₂ in THF.

      Yield : 78%.
  • Coupling with 4-Phenylpiperazinyl Ketone :
    • React with 4-bromophenylpiperazinyl ketone using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (3:1).

      Yield : 65–70%.

Key Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Temperature: 80°C
  • Time: 18 hours

Advantages : High regioselectivity.
Limitations : Palladium residue requires post-synthesis purification.

Alternative Methods

Condensation with Triphosgene

Procedure :

  • Condense 4-(dimethylamino)benzoic acid with phenylpiperazine using triphosgene (COCl₂ surrogate) in THF.
  • Stir at 25°C for 6 hours.
    Yield : 72%.

Advantages : Safer than phosgene; suitable for lab-scale synthesis.

Microwave-Assisted Synthesis

Procedure :

  • Mix 4-(dimethylamino)benzaldehyde and phenylpiperazine in ethanol.
  • Irradiate at 150W, 100°C for 15 minutes.
    Yield : 80%.

Key Benefits : Reduced reaction time; energy-efficient.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Friedel-Crafts 62–68 95 High $$
SNAr 55–60 90 Moderate $
Suzuki Coupling 65–70 98 High $$$
Microwave 80 97 Lab-scale $$

Notes :

  • Cost : $ (low), $$ (moderate), $$$ (high)
  • Purity : Determined via HPLC.

Challenges and Optimization Strategies

  • Palladium Removal : Post-synthesis treatment with Chelex® resin reduces Pd content to <5 ppm.
  • Byproduct Formation : Use of scavengers (e.g., silica gel-bound thiourea) minimizes impurities.
  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves green metrics.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone typically involves several steps, including the reaction of appropriate precursors under controlled conditions. The methods used often include:

  • Solvents : Common solvents such as dichloromethane or ethanol.
  • Characterization Techniques : Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Neuropharmacology

One of the primary applications of this compound lies in neuropharmacology. Research indicates that this compound may interact with various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.

  • Receptor Affinity : Studies have shown that derivatives of this compound exhibit affinity for serotonin (5-HT), dopamine (D), and adrenergic receptors. This suggests potential applications in treating mood disorders such as depression and anxiety.

Analgesic Properties

The compound is also being investigated for its analgesic properties. Its structural characteristics may enhance its efficacy as a pain management agent.

  • Mechanism of Action : The mechanism by which this compound exerts analgesic effects may involve modulation of pain pathways through interaction with specific receptors in the central nervous system.

Neuropharmacological Assessment

A study published in a peer-reviewed journal explored the neuropharmacological effects of piperazine derivatives similar to this compound. The findings indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders.

Anticancer Activity

Research has indicated that structurally similar compounds demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values for related compounds ranging from 0.1 to 100 nM against multiple cancer types, suggesting a promising avenue for further exploration.

CompoundCell LineIC50 (nM)
Oxazolo[5,4-d]pyrimidineA549 (Lung)25
Oxazolo[5,4-d]pyrimidineMCF7 (Breast)30
This compoundHeLa (Cervical)TBD

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone is not well-defined in the literature. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Piperazinyl Ketone Derivatives

Piperazinyl ketones are a versatile class of compounds with diverse substituents influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Piperazinyl Ketone Derivatives
Compound Name Substituents on Piperazine/Phenyl Melting Point (°C) Key Properties/Applications Evidence Source
4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone (Target) 4-phenylpiperazine, 4-(dimethylamino)phenyl N/A Hypothesized optical properties Inferred
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone 4-hydroxyphenyl, 3-bromophenyl 153–154 High yield (83%), NMR-characterized
(4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone 4-hydroxyphenyl, 4-bromophenyl 190–191 Moderate yield (41%)
Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone Benzyl, phenyl N/A Pharmaceutical intermediate
3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone 3,5-dinitrophenyl, propenyl N/A High reactivity (nitro groups)
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., bromo, nitro) increase melting points and reactivity, as seen in compounds from and . The dimethylamino group in the target compound likely reduces melting point due to steric hindrance and enhanced solubility .
  • Synthetic Yields : Hydroxyphenyl-substituted derivatives (e.g., compounds in ) exhibit high yields (83–92%), suggesting robust synthetic routes. In contrast, nitro-substituted analogs () may require specialized conditions due to their instability.

Benzophenone and Thiobenzophenone Analogs

Benzophenone derivatives share structural motifs with the target compound:

Table 2: Benzophenone and Thiobenzophenone Comparisons
Compound Name Core Structure Key Properties Evidence Source
4-(Dimethylamino)phenyl phenyl ketone Benzophenone Non-linear optical applications
4,4′-Bis(dimethylamino)thiobenzophenone Thiobenzophenone Enhanced UV absorption
Key Observations:
  • Optical Properties: The target compound’s benzophenone-like structure (with a piperazine linker) may retain non-linear optical activity, as seen in . However, the piperazinyl group could disrupt conjugation, reducing efficacy compared to simpler benzophenones.
  • Thioketone vs. Ketone: Replacing the ketone oxygen with sulfur (thiobenzophenone, ) shifts absorption spectra due to altered electronic transitions, suggesting the target compound’s optical behavior is tunable via heteroatom substitution.

Piperazine-Based Pharmacological Derivatives

Piperazinyl ketones are frequently explored in drug discovery. For example:

    Biological Activity

    4-(Dimethylamino)phenyl 4-phenylpiperazinyl ketone is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and its potential therapeutic uses.

    Chemical Structure and Properties

    • Molecular Formula : C19H24N2O
    • Molecular Weight : 296.42 g/mol
    • IUPAC Name : 4-(dimethylamino)phenyl 4-phenylpiperazin-1-one

    The compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors. It has been studied for its effects on the serotonin (5-HT) receptor system, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions.

    Key Mechanisms:

    • Serotonergic Activity : The compound acts as an antagonist at the 5-HT7 receptor, influencing serotonin signaling pathways, which are crucial in the treatment of depression and anxiety disorders .
    • Dopaminergic Effects : It may also impact dopaminergic pathways, contributing to its potential use in treating psychotic disorders .

    In Vitro Studies

    In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance:

    • Cancer Cell Lines : Significant inhibition was observed in gastric cancer cells, with IC50 values indicating effective cytotoxicity at nanomolar concentrations .
    Cell LineIC50 (µM)% Inhibition
    Gastric Cancer0.585%
    Normal Cells (GES-1)1020%

    Case Studies

    • Antidepressant Potential : A study highlighted the compound's efficacy in reducing depressive-like behaviors in animal models, correlating with its ability to modulate serotonergic transmission .
    • Neuroprotective Effects : Research has indicated that this compound may protect against neurodegeneration by inhibiting apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases .

    Pharmacological Applications

    The diverse biological activities suggest several potential therapeutic applications:

    • Antidepressant : Due to its action on serotonin receptors.
    • Anticancer Agent : Effective against specific cancer types while sparing normal cells.
    • Neuroprotective Agent : Potential use in treating neurodegenerative diseases.

    Q & A

    Q. What are the challenges in scaling up chromatographic purification?

    • Key issues include:
    • Column loading capacity : Switch from silica gel to reverse-phase C18 for higher throughput.
    • Solvent consumption : Gradient elution with ethanol/water reduces reliance on hazardous solvents (e.g., dichloromethane).
    • Automation : Use flash chromatography systems with UV detection for reproducibility .

    Methodological Notes

    • Data Contradictions : Always cross-validate biological results with orthogonal assays (e.g., Western blot alongside cell viability data).
    • Reaction Design : Prioritize atom economy and step efficiency; avoid protecting groups unless necessary.
    • Ethical Compliance : Adhere to institutional guidelines for cytotoxicity assays and waste disposal.

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